![molecular formula C18H18ClN3O2S B12536234 1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)- CAS No. 651336-19-5](/img/structure/B12536234.png)
1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)- is a heterocyclic compound that contains an indazole core structure Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)- typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Various methods have been developed for the synthesis of indazole derivatives, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions . For example, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond in DMSO under an O2 atmosphere .
Industrial Production Methods
Industrial production methods for indazole derivatives often involve optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and reaction temperatures to facilitate the cyclization process. The choice of reagents and conditions can significantly impact the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole, 3-(4-chlorophenyl)-: Another indazole derivative with a similar structure but different substituents.
2H-Indazole: A related compound with a different hydrogen placement on the indazole ring.
Imidazoles: Heterocyclic compounds with similar chemical properties and applications.
Uniqueness
1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 3-chlorophenylsulfonyl and 4-piperidinyl groups enhances its potential for various applications, making it a valuable compound for research and industrial use .
Properties
CAS No. |
651336-19-5 |
|---|---|
Molecular Formula |
C18H18ClN3O2S |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-1-piperidin-4-ylindazole |
InChI |
InChI=1S/C18H18ClN3O2S/c19-13-4-3-5-15(12-13)25(23,24)18-16-6-1-2-7-17(16)22(21-18)14-8-10-20-11-9-14/h1-7,12,14,20H,8-11H2 |
InChI Key |
KZZLIEJZIIOUTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


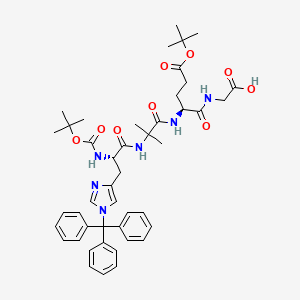
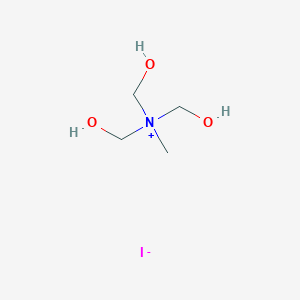
![4'-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12536163.png)


![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B12536178.png)
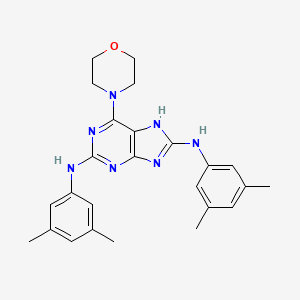
![(2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]morpholine](/img/structure/B12536186.png)
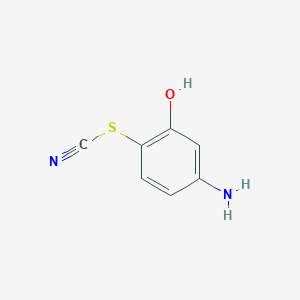
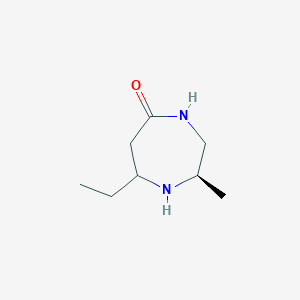
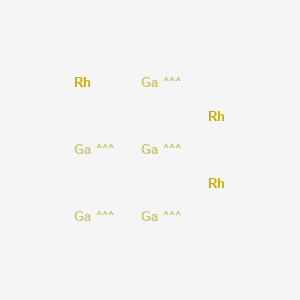
![[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]-phenylmethyl]-1H-pyrrol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B12536218.png)
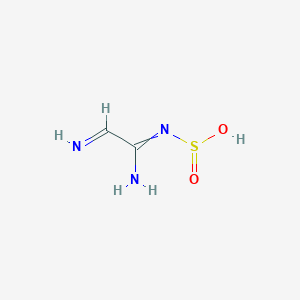
![3-[(3,4-Dimethoxyphenyl)methoxy]propanoic acid](/img/structure/B12536233.png)
